molecular formula C68H52N4O16Rh2 B13439064 (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium

Cat. No.: B13439064
M. Wt: 1387.0 g/mol
InChI Key: IBXVPEIPNVOHCT-LOOITLPLSA-N
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Description

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is a complex organic compound that features a rhodium metal center. This compound is of interest due to its potential applications in various fields such as catalysis, organic synthesis, and medicinal chemistry. The presence of the rhodium metal center can impart unique reactivity and properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium typically involves the coordination of rhodium to the organic ligand (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid. This can be achieved through various methods, including:

    Ligand Exchange Reactions: Rhodium precursors such as rhodium chloride or rhodium acetate can be reacted with the organic ligand under controlled conditions to form the desired complex.

    Direct Coordination: The organic ligand can be directly coordinated to a rhodium source in the presence of a suitable solvent and under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of such compounds may involve large-scale ligand exchange reactions using rhodium salts and the organic ligand. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as crystallization or chromatography may be employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium can undergo various types of chemical reactions, including:

    Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Ligand substitution reactions can occur where the rhodium center exchanges one ligand for another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

    Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.

    Substitution: Various ligands such as phosphines, amines, and other coordinating molecules.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield rhodium-oxo complexes, while reduction reactions may produce rhodium-hydride species.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.

Biology

In biological research, this compound may be explored for its potential as a metallodrug, where the rhodium center can interact with biological molecules and exhibit therapeutic effects.

Medicine

In medicinal chemistry, rhodium complexes are investigated for their anticancer properties, as rhodium can interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells.

Industry

In industrial applications, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium involves the coordination of the rhodium center to various substrates, facilitating chemical transformations. The rhodium center can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes. Molecular targets and pathways involved include interactions with organic molecules, proteins, and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;palladium: Similar structure but with a palladium center instead of rhodium.

    (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;platinum: Similar structure but with a platinum center instead of rhodium.

Uniqueness

The uniqueness of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium lies in the specific reactivity and properties imparted by the rhodium center. Rhodium complexes often exhibit higher catalytic activity and selectivity compared to their palladium and platinum counterparts, making them valuable in various applications.

Properties

Molecular Formula

C68H52N4O16Rh2

Molecular Weight

1387.0 g/mol

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium

InChI

InChI=1S/4C17H13NO4.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;/h4*1-9,14H,10H2,(H,21,22);;/t4*14-;;/m0000../s1

InChI Key

IBXVPEIPNVOHCT-LOOITLPLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh]

Origin of Product

United States

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